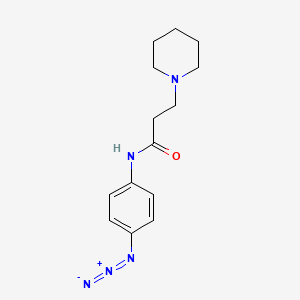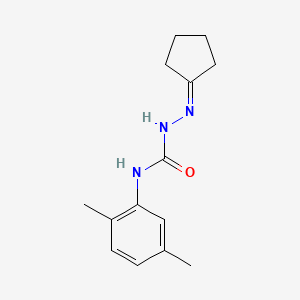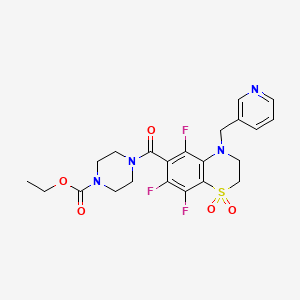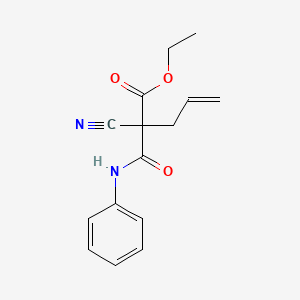
n-(4-Azidophenyl)-3-(piperidin-1-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-アジドフェニル)-3-(ピペリジン-1-イル)プロパンアミド: は、フェニル環にアジド基が結合し、さらにプロパンアミド結合を介してピペリジン環に結合している化学化合物です。
準備方法
合成経路および反応条件
N-(4-アジドフェニル)-3-(ピペリジン-1-イル)プロパンアミドの合成は、通常、市販の前駆体から出発する複数段階のプロセスです。一般的な経路には、以下の手順が含まれます。
4-アジドフェニルアミンの形成: これは、4-アミノフェニルアミンのジアゾ化に続いて、アジ化ナトリウムで処理することで達成できます。
3-(ピペリジン-1-イル)プロパノイルクロリドとのカップリング: 次に、4-アジドフェニルアミンは、トリエチルアミンなどの塩基の存在下で、3-(ピペリジン-1-イル)プロパノイルクロリドと反応させ、目的の生成物を生成します。
工業的製造方法
この化合物の工業的製造方法は、高収率と高純度を確保するために、上記の合成経路の最適化を含む可能性があります。これには、自動反応器、連続フローシステム、クロマトグラフィーなどの高度な精製技術の使用が含まれます。
化学反応の分析
反応の種類
N-(4-アジドフェニル)-3-(ピペリジン-1-イル)プロパンアミドは、以下を含むさまざまな種類の化学反応を起こす可能性があります。
還元: アジド基は、パラジウム触媒の存在下で水素ガスなどの還元剤を使用して、アミンに還元できます。
置換: アジド基は、スタウジンガーリゲーションなどの置換反応に関与できます。ここでは、ホスフィンと反応してイミノホスホランを生成します。
環状付加: アジド基は、アルキンとのホイゼン1,3-双極性環状付加などの環状付加反応を起こすことができます。これにより、トリアゾールが生成されます。
一般的な試薬および条件
還元: 水素ガス、パラジウム炭素。
置換: トリフェニルホスフィン、水。
環状付加: 末端アルキン、銅(I)触媒。
生成される主な生成物
還元: 4-アミノフェニル誘導体。
置換: イミノホスホラン誘導体。
環状付加: 1,2,3-トリアゾール誘導体。
科学研究への応用
N-(4-アジドフェニル)-3-(ピペリジン-1-イル)プロパンアミドは、科学研究でいくつかの用途があります。
医薬品化学: ピペリジン環の存在により、神経経路を標的とする生物活性分子の合成のためのビルディングブロックとして使用できます。
有機合成: アジド基は汎用性の高い官能基であり、さまざまな他の官能基に変換できます。そのため、この化合物は合成有機化学に役立ちます。
材料科学: この化合物は、クリックケミストリー反応を起こす能力により、ポリマーやナノマテリアルなどの新素材の開発に使用できます。
科学的研究の応用
n-(4-Azidophenyl)-3-(piperidin-1-yl)propanamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, particularly those targeting neurological pathways due to the presence of the piperidine ring.
Organic Synthesis: The azide group is a versatile functional group that can be transformed into various other functional groups, making this compound useful in synthetic organic chemistry.
Materials Science: The compound can be used in the development of new materials, such as polymers and nanomaterials, due to its ability to undergo click chemistry reactions.
作用機序
N-(4-アジドフェニル)-3-(ピペリジン-1-イル)プロパンアミドの作用機序は、その特定の用途によって異なります。たとえば、医薬品化学では、この化合物は酵素や受容体などの特定の分子標的に作用し、その活性を調節する可能性があります。アジド基は、生体直交反応にも関与できるため、複雑な生物学的環境で生体分子の選択的修飾が可能になります。
類似化合物の比較
類似化合物
N-(4-アミノフェニル)-3-(ピペリジン-1-イル)プロパンアミド: アジド基の代わりにアミン基を持つ類似の構造。
N-(4-ブロモフェニル)-3-(ピペリジン-1-イル)プロパンアミド: アジド基の代わりに臭素原子を持つ類似の構造。
N-(4-ニトロフェニル)-3-(ピペリジン-1-イル)プロパンアミド: アジド基の代わりにニトロ基を持つ類似の構造。
独自性
N-(4-アジドフェニル)-3-(ピペリジン-1-イル)プロパンアミドのアジド基の存在は、クリックケミストリーなどのさまざまな化学反応におけるアジド基の汎用性により、この化合物を特にユニークなものにします。これにより、選択的かつ効率的な化合物の修飾が可能になり、合成化学と医薬品化学の両方で貴重なツールとなります。
類似化合物との比較
Similar Compounds
n-(4-Aminophenyl)-3-(piperidin-1-yl)propanamide: Similar structure but with an amine group instead of an azide group.
n-(4-Bromophenyl)-3-(piperidin-1-yl)propanamide: Similar structure but with a bromine atom instead of an azide group.
n-(4-Nitrophenyl)-3-(piperidin-1-yl)propanamide: Similar structure but with a nitro group instead of an azide group.
Uniqueness
The presence of the azide group in n-(4-Azidophenyl)-3-(piperidin-1-yl)propanamide makes it particularly unique due to the versatility of the azide group in various chemical reactions, such as click chemistry. This allows for the selective and efficient modification of the compound, making it a valuable tool in both synthetic and medicinal chemistry.
特性
CAS番号 |
921201-91-4 |
|---|---|
分子式 |
C14H19N5O |
分子量 |
273.33 g/mol |
IUPAC名 |
N-(4-azidophenyl)-3-piperidin-1-ylpropanamide |
InChI |
InChI=1S/C14H19N5O/c15-18-17-13-6-4-12(5-7-13)16-14(20)8-11-19-9-2-1-3-10-19/h4-7H,1-3,8-11H2,(H,16,20) |
InChIキー |
GFGCKPKJELRVLN-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)CCC(=O)NC2=CC=C(C=C2)N=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(Benzenesulfonyl)-2-[dimethyl(phenyl)silyl]butan-1-ol](/img/structure/B12615712.png)
![2-Pyridineacetamide, N-[(3-fluorophenyl)methyl]-5-phenyl-](/img/structure/B12615713.png)
![2,2'-Di-tert-butyl-5,5'-dimethyl[1,1'-biphenyl]-4,4'-diol](/img/structure/B12615714.png)
![6-[Methoxy(methyl)amino]-6-oxohexa-2,4-dien-1-yl acetate](/img/structure/B12615720.png)
![1-Decyl-3-[(2,6-dichlorophenyl)methyl]-2-methylpyridin-4(1H)-one](/img/structure/B12615727.png)
![1-(2-{[6-(3,5-Dichlorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione](/img/structure/B12615732.png)
![Methyl 3-{[1-(propan-2-yl)piperidin-4-yl]oxy}benzoate](/img/structure/B12615735.png)


![[2-(3-Phenylpropylidene)cyclohex-3-en-1-yl]acetic acid](/img/structure/B12615772.png)


![5,6-Dimethyl-N-(2-propylphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12615792.png)
![1-(4-Chlorophenyl)-2-{[(1S)-1-phenylethyl]amino}ethan-1-one](/img/structure/B12615794.png)
